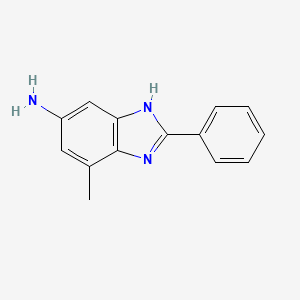

4-methyl-2-phenyl-1H-benzimidazol-6-amine

Description

Significance of Benzimidazole (B57391) Derivatives in Contemporary Chemical and Biological Research

Benzimidazole derivatives represent a cornerstone in modern medicinal chemistry and materials science due to their wide spectrum of biological activities and diverse applications. researchgate.netrsc.org These bicyclic heterocyclic compounds, consisting of a fusion between benzene (B151609) and imidazole (B134444) rings, are of significant interest to researchers. rsc.org Their structural similarity to naturally occurring purines allows them to interact with various biological macromolecules, leading to a broad range of pharmacological effects.

The significance of benzimidazole derivatives is underscored by their prevalence in a multitude of clinically used drugs. These compounds have demonstrated efficacy as antimicrobial, antiviral, anthelmintic, anticancer, anti-inflammatory, and antihypertensive agents. acs.orgnih.govmdpi.com The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of their biological and chemical properties. This adaptability has made them a "privileged scaffold" in drug discovery, meaning they are a recurring structural motif in successful therapeutic agents.

The Benzimidazole Nucleus as a Versatile Pharmacophore and Research Scaffold

The benzimidazole nucleus is widely recognized as a versatile pharmacophore, a molecular framework that is responsible for a drug's biological activity. acs.org Its unique structural features, including the presence of both hydrogen bond donors and acceptors, and its aromatic nature, allow it to bind to a wide array of biological targets with high affinity.

The adaptability of the benzimidazole ring system allows for the synthesis of large libraries of compounds with diverse functionalities. Researchers can readily modify the structure at the 1, 2, 5, and 6 positions to modulate properties such as solubility, lipophilicity, and target specificity. This synthetic accessibility makes the benzimidazole nucleus an ideal scaffold for the development of new therapeutic agents and chemical probes to investigate biological processes.

Historical Development and Evolution of Benzimidazole Research

The history of benzimidazole research dates back to the 19th century, but its significance in medicinal chemistry became particularly evident in the mid-20th century. A pivotal moment was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key component of vitamin B12. This finding spurred intense interest in the biological roles of benzimidazoles and their potential as therapeutic agents.

Early research focused on the anthelmintic properties of benzimidazole derivatives, leading to the development of highly successful drugs like thiabendazole (B1682256) and albendazole. Over the decades, the scope of benzimidazole research has expanded dramatically. The advent of high-throughput screening and combinatorial chemistry has further accelerated the discovery of new benzimidazole-based compounds with a wide range of biological activities. Modern research continues to explore novel applications of benzimidazole derivatives, including their use in organic light-emitting diodes (OLEDs), as corrosion inhibitors, and in the development of advanced polymers.

Overview of the Current Research Focus on 4-methyl-2-phenyl-1H-benzimidazol-6-amine

A comprehensive review of the current scientific literature reveals a notable lack of specific research focused on this compound. While numerous studies investigate benzimidazole derivatives with similar structural motifs—such as a 2-phenyl group, a 4-methyl group, or a 6-amino group—the specific combination present in this compound does not appear to be a subject of extensive investigation.

General synthetic strategies for benzimidazoles, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, could theoretically be adapted to produce this compound. organic-chemistry.org The starting material would likely be a substituted o-phenylenediamine (B120857), specifically 3,4-diamino-5-methylaniline, which would then be reacted with benzaldehyde (B42025) or a related benzoic acid derivative.

Given the known biological activities of related compounds, it is plausible to hypothesize that this compound could exhibit pharmacological properties. For instance, various 2-phenylbenzimidazole (B57529) derivatives have been explored for their anticancer and antimicrobial activities. nih.govnih.gov The presence of the amino group at the 6-position could also impart interesting electronic and biological properties, potentially influencing its interaction with biological targets. However, without specific experimental data, any discussion of its potential activities remains speculative.

The absence of dedicated research on this compound suggests that it may be a novel compound or one that has not yet been identified as a lead structure for significant biological activity. Future research would be necessary to synthesize, characterize, and evaluate the biological and chemical properties of this specific benzimidazole derivative to determine its potential significance in the broader landscape of benzimidazole research.

Properties

IUPAC Name |

7-methyl-2-phenyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-7-11(15)8-12-13(9)17-14(16-12)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYANUMFPPNVWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Approaches for 4 Methyl 2 Phenyl 1h Benzimidazol 6 Amine

Foundational Synthetic Strategies for Benzimidazole (B57391) Ring Systems

The construction of the benzimidazole core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Classical Condensation Reactions: o-Phenylenediamines with Aldehydes and Carboxylic Acids

The most traditional and widely employed method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with either an aldehyde or a carboxylic acid (or its derivatives). This approach, often referred to as the Phillips-Ladenburg synthesis when using carboxylic acids, forms the bedrock of benzimidazole chemistry.

The reaction with aldehydes typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, with the goal of improving yields, reducing reaction times, and simplifying work-up procedures. The choice of catalyst can be critical, and numerous options have been explored, ranging from mineral acids to transition metal catalysts and solid-supported reagents.

Similarly, the condensation with carboxylic acids, often carried out at elevated temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA), provides a direct route to the benzimidazole core. This method is robust and applicable to a wide range of substrates.

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis via Condensation

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| o-Phenylenediamine, Benzaldehyde (B42025) | ZnFe₂O₄ (nano) | Ethanol (B145695) | Ultrasound | 88-92 |

| o-Phenylenediamine, Aromatic Aldehydes | Ammonium Chloride | - | 80-90 | Moderate to Good |

| o-Phenylenediamine, Carboxylic Acids | Ammonium Chloride | Ethanol | 80-90 | 72-90 |

| o-Phenylenediamine, Aldehydes | Cobalt (II) Hydroxide | Ethanol | Room Temp | 82-98 |

This table presents a selection of reported catalytic systems and conditions for the general synthesis of 2-substituted benzimidazoles and is intended to be illustrative of the variety of available methods.

Alternative Cyclization and Rearrangement Pathways

Beyond the classical condensation methods, several alternative strategies have been developed for the synthesis of the benzimidazole ring. These include intramolecular cyclization reactions of appropriately substituted precursors. For instance, the reduction of 2-nitroanilines in the presence of a suitable coupling partner can lead to a one-pot cyclization to form the benzimidazole ring. This approach is particularly useful as it combines the reduction and cyclization steps, thereby improving efficiency.

Rearrangement reactions of other heterocyclic systems, such as quinoxalinones, have also been reported to yield benzimidazoles under specific conditions. These methods, while less common, can provide access to unique substitution patterns that may be difficult to achieve through traditional routes.

Advancements in Green Chemistry for Sustainable Benzimidazole Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. The synthesis of benzimidazoles has been a fertile ground for the application of green chemistry principles. These advancements focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) has been a major focus. Reactions in aqueous media are particularly attractive from an environmental standpoint.

Catalyst Development: The development of reusable and non-toxic catalysts is a cornerstone of green benzimidazole synthesis. Heterogeneous catalysts, such as metal oxides and supported metal nanoparticles, are advantageous as they can be easily separated from the reaction mixture and recycled.

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. ichem.md

Table 2: Green Chemistry Approaches to Benzimidazole Synthesis

| Approach | Key Features | Examples |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. | Condensation of o-phenylenediamine and aldehydes with alumina (B75360) as a catalyst. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields. | Synthesis using a recyclable ZnFe₂O₄ nano-catalyst in ethanol. ichem.md |

| Use of Green Solvents | Water, ethanol, PEG as reaction media. | Boric acid catalyzed synthesis in aqueous media. |

| Reusable Catalysts | Solid-supported catalysts, nanoparticles for easy recovery. | Cobalt oxide, copper oxide nanoparticles. |

Targeted Synthesis of 4-methyl-2-phenyl-1H-benzimidazol-6-amine and its Direct Precursors

The synthesis of the specifically substituted this compound requires a strategic approach to ensure the correct placement of the methyl, phenyl, and amine groups on the benzimidazole core. A common and logical strategy involves the synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine.

Introduction of Specific Methyl and Phenyl Substituents at Defined Positions

The introduction of the methyl group at position 4 and the phenyl group at position 2 is typically achieved by starting with an appropriately substituted o-phenylenediamine precursor. For the target molecule, the logical starting material would be 4-methyl-o-phenylenediamine.

The phenyl group at the 2-position is introduced by the condensation of this diamine with benzaldehyde or a derivative thereof, such as benzoic acid. The reaction between 4-methyl-o-phenylenediamine and benzaldehyde would proceed via the classical condensation pathway to yield 4-methyl-2-phenyl-1H-benzimidazole. The regiochemistry of this reaction is generally well-defined, leading to the desired placement of the substituents.

Strategies for Regioselective Amine Introduction at Position 6

The introduction of an amine group at a specific position on the benzimidazole ring often requires a multi-step approach, as direct amination can be challenging and may lead to a mixture of isomers. A well-established method for introducing an amine group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.

In the context of synthesizing this compound, the strategy would involve the following steps:

Synthesis of a Nitro-Substituted Precursor: A plausible route begins with the synthesis of 4-methyl-6-nitro-2-phenyl-1H-benzimidazole. This could potentially be achieved by the condensation of 4-methyl-5-nitro-o-phenylenediamine with benzaldehyde. The synthesis of the substituted diamine precursor itself is a critical step that dictates the final substitution pattern.

Reduction of the Nitro Group: Once the 4-methyl-6-nitro-2-phenyl-1H-benzimidazole intermediate is obtained, the final step is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

Other Reducing Agents: Other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), can also be effective for this reduction.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Advantages |

| H₂/Pd-C | Catalytic, often at room temperature and atmospheric pressure | High yields, clean reaction, catalyst can be recovered |

| Fe/HCl or Fe/AcOH | Stoichiometric metal, acidic conditions | Inexpensive, effective for a wide range of substrates |

| SnCl₂·2H₂O | Stoichiometric, often in ethanol or ethyl acetate | Mild conditions, good for sensitive functional groups |

| NaBH₄/NiCl₂ | Stoichiometric, in methanol | Mild conditions |

This strategic approach, combining the foundational synthesis of the benzimidazole core with regioselective functionalization through a nitro intermediate, represents a robust and versatile pathway for the preparation of this compound and its derivatives.

Multi-Step Reaction Sequences and Optimization Protocols

The synthesis of this compound is typically achieved through a multi-step sequence, which allows for the precise installation of the required functional groups. A common and effective strategy begins with a substituted benzene (B151609) precursor, which is elaborated through nitration, reduction, and cyclization steps.

A representative synthetic route starts with 4-methyl-3-nitroaniline. This starting material undergoes acetylation to protect the amine group, followed by a second nitration to introduce a nitro group ortho to the first amine. Subsequent hydrolysis of the acetamide (B32628) yields 5-methyl-2,4-dinitroaniline. This intermediate is then selectively reduced to afford 4-methyl-5-nitro-1,2-phenylenediamine. The crucial benzimidazole ring is formed by the condensation of this diamine with benzaldehyde or a benzoic acid derivative. This reaction, often referred to as the Phillips condensation, typically requires acidic conditions and heat. The final step involves the reduction of the remaining nitro group to the target 6-amine functionality.

Catalyst Selection: The choice of catalyst for the reduction steps is paramount. While traditional reagents like tin(II) chloride and hydrochloric acid are effective, modern protocols often employ catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) for cleaner reactions and easier work-ups. For the cyclization step, various acid catalysts like hydrochloric acid, polyphosphoric acid (PPA), or even microwave-assisted solid-acid catalysis can be employed to enhance reaction rates and yields. tuiasi.ro

Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters. The use of microwave irradiation has been shown to significantly reduce reaction times for the condensation step, often from hours to minutes. impactfactor.orgnih.gov

Flow Chemistry: For large-scale synthesis and enhanced process control, continuous flow chemistry offers advantages. Automated flow synthesis platforms can be used to optimize variables like temperature, pressure, and reagent stoichiometry in real-time, leading to higher efficiency and safety. nih.gov This approach allows for rapid screening of conditions and can minimize the formation of byproducts. nih.gov

The table below summarizes a potential multi-step synthesis and key optimization parameters.

| Step | Reaction | Reagents & Conditions | Optimization Focus |

| 1 | Dinitration | Acetic anhydride, HNO₃, H₂SO₄ | Control of regioselectivity and temperature. |

| 2 | Selective Reduction | Na₂S or catalytic hydrogenation | Choice of reducing agent for selective reduction of one nitro group. |

| 3 | Cyclization/Condensation | Benzaldehyde, p-TsOH, microwave or PPA | Catalyst choice, use of microwave irradiation to reduce time. tuiasi.ronih.gov |

| 4 | Final Reduction | H₂, Pd/C or SnCl₂/HCl | Ensuring complete reduction of the nitro group without affecting the benzimidazole core. |

Chemical Derivatization and Structural Modification for Research Probing

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of diverse libraries of compounds for research and structure-activity relationship (SAR) studies.

N-Substitution Reactions of the Benzimidazole Core

The benzimidazole core contains two nitrogen atoms, with the N-1 position being the most common site for substitution due to the presence of an acidic proton. srrjournals.com N-substitution can significantly alter the compound's physical, chemical, and biological properties.

N-Alkylation and N-Arylation: The N-H group can be readily deprotonated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an anion that acts as a nucleophile. This anion can then react with various electrophiles like alkyl halides, benzyl (B1604629) halides, or aryl halides (in the presence of a suitable catalyst) to yield N-substituted derivatives. tsijournals.comnih.gov Copper-catalyzed C-N bond formation protocols have proven efficient for synthesizing a variety of N-alkyl benzimidazoquinazolinone derivatives from related precursors, a strategy applicable to benzimidazoles. researchgate.net

Common reagents for N-substitution include:

Alkyl Halides: (e.g., iodomethane, bromoethane, propyl bromide) for simple alkyl chains. acs.org

Benzyl Halides: (e.g., benzyl bromide, substituted benzyl chlorides) to introduce benzyl groups. connectjournals.com

Functionalized Halides: Reagents containing other functional groups (e.g., esters, ethers) to introduce more complex side chains. tsijournals.com

The following table presents examples of N-substitution reactions on benzimidazole scaffolds.

| Reagent | Base/Catalyst | Solvent | Resulting N-Substituent | Reference |

| 1-Bromopropane | K₃PO₄ / Cu(OAc)₂ | DMF | Propyl | nih.gov |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | K₃PO₄ / Cu(OAc)₂ | DMF | 4-(Trifluoromethyl)benzyl | nih.gov |

| Methyl Iodide | - | Ethanol | Methyl | tsijournals.com |

| Benzyl Halides | - | - | Benzyl | connectjournals.com |

Modifications and Functionalization of the Phenyl Moiety

The phenyl ring at the 2-position is another key site for structural modification. Functionalization can be achieved either by using a substituted benzaldehyde or benzoic acid during the initial synthesis or by direct chemical modification of the pre-formed this compound.

Synthesis from Substituted Precursors: The most straightforward approach is to incorporate the desired substituents on the phenyl ring from the start. For example, using 4-chlorobenzaldehyde (B46862) or 3,4,5-trimethoxybenzoic acid in the condensation step will yield the corresponding 2-(4-chlorophenyl)- or 2-(3,4,5-trimethoxyphenyl)-benzimidazole derivatives, respectively. researchgate.net This method allows for a wide range of substituents to be introduced.

Direct Functionalization: While direct electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the 2-phenyl ring is possible, it can be complicated by the potential for reaction at other sites on the benzimidazole core. Reaction conditions must be carefully controlled to achieve the desired regioselectivity.

The table below lists examples of functionalized 2-phenyl benzimidazoles created from substituted precursors.

| Precursor | Resulting 2-Phenyl Moiety | Reference |

| 3,5-Dinitrobenzoic acid | 2-(3,5-Dinitrophenyl) | nih.gov |

| Phenylacetic acid | 2-Benzyl | nih.gov |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl) | researchgate.net |

| 3,4,5-Trimethoxybenzoic acid | 2-(3,4,5-Trimethoxyphenyl) | researchgate.net |

Diversification Strategies Involving the Amine Group

The 6-amino group is a versatile functional handle for a wide array of chemical transformations, allowing for significant diversification of the parent compound. Standard reactions for aromatic amines can be readily applied.

Acylation and Sulfonylation: The amine group can react with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. For instance, reaction with benzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base yields the corresponding sulfonamide derivatives. nih.gov

Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones under acidic or basic conditions leads to the formation of imines (Schiff bases). These reactions are often reversible and provide a simple method for attaching a wide variety of molecular fragments. For example, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been reacted with substituted pyrazole-4-carbaldehydes to form complex Schiff base products. ijrpc.com

Other Derivatizations: The amine group can also undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups (e.g., -OH, -Cl, -Br, -CN). Furthermore, derivatization with reagents like dansyl chloride or benzoyl chloride is a common strategy for analytical purposes, such as HPLC analysis, and these methods can be adapted for synthetic diversification. nih.gov

The table below illustrates various diversification strategies for the amine group on a benzimidazole scaffold.

| Reaction Type | Reagent Example | Product Type | Reference |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | nih.gov |

| Acylation | Acetic Anhydride | Amide | nih.gov |

| Schiff Base Formation | Substituted Aldehydes | Imine (Schiff Base) | ijrpc.com |

| Benzoylation | Benzoyl chloride | Benzamide | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Identification of Functional Groups through Infrared (IR) Spectroscopy

Specific IR absorption frequencies corresponding to the functional groups present in 4-methyl-2-phenyl-1H-benzimidazol-6-amine are not documented in the searched scientific literature.

Determination of Molecular Mass and Fragmentation Patterns by Mass Spectrometry (MS)

Mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not available.

Analysis of Electronic Transitions using Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax), which would describe the electronic transitions of the molecule, could not be located.

Due to the absence of this foundational data, a scientifically accurate and detailed article adhering to the provided structure cannot be generated. The creation of such an article would require either direct experimental analysis of the compound or access to proprietary research data not currently in the public domain.

Solid-State Structural Analysis by X-ray Diffraction (XRD)

Information regarding the crystal structure, unit cell dimensions, space group, and other crystallographic parameters for this compound is not available in the reviewed scientific literature. Detailed research findings on its bond lengths, bond angles, and intermolecular interactions, which are typically determined through XRD analysis, have not been published. Consequently, interactive data tables and a comprehensive discussion on its solid-state architecture cannot be generated.

Computational Chemistry and Quantum Chemical Investigations of 4 Methyl 2 Phenyl 1h Benzimidazol 6 Amine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-methyl-2-phenyl-1H-benzimidazol-6-amine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G, are employed to determine the most stable molecular geometry (ground state) by optimizing bond lengths and angles. nih.govresearchgate.net This optimization is foundational for all subsequent computational analyses, as the geometric structure dictates the electronic properties of the molecule. biointerfaceresearch.com The B3LYP functional is widely recognized for its accuracy in predicting molecular structures and thermochemical properties with a reasonable computational cost. scirp.org The use of a triple-zeta basis set like 6-311G, especially when augmented with polarization functions (e.g., 6-311G(d,p)), is crucial for obtaining reliable geometries, particularly for systems containing heteroatoms like nitrogen. researchgate.netarxiv.org

The electronic and reactive properties of this compound are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and lower stability. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting the reactivity of chemical systems. scirp.org

Key Global Reactivity Descriptors:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires an additional electronic charge, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

| Parameter | Symbol | Formula | Typical Value Range for Benzimidazoles (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.5 to -6.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |

| Electron Affinity | A | -ELUMO | 1.0 to 2.0 |

| Electronegativity | χ | (I+A)/2 | 3.25 to 4.25 |

| Chemical Hardness | η | (I-A)/2 | 1.75 to 2.5 |

| Electrophilicity Index | ω | μ²/2η | 2.5 to 4.5 |

Note: The values presented are illustrative and based on general findings for substituted benzimidazoles. Actual values for this compound would require specific DFT calculations.

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). beilstein-journals.orgresearchgate.net These calculated shifts, when compared to experimental data, can confirm the molecular structure and help in the assignment of ambiguous signals. beilstein-journals.org Theoretical calculations for benzimidazole (B57391) and its derivatives have shown good correlation with experimental NMR data. researchgate.net

IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of molecular vibration. These frequencies can be compared with experimental Fourier-transform infrared (FT-IR) spectra. rsc.org Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹, while N-H stretching in benzimidazoles appears at higher frequencies. nih.gov The C=N stretching of the imidazole (B134444) ring and various bending and stretching modes of the methyl and phenyl groups can also be calculated and assigned. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. researchgate.net

| Spectroscopic Parameter | Typical Calculated Range for Benzimidazole Derivatives | Vibrational Mode |

|---|---|---|

| ¹H NMR (ppm) | 7.0 - 8.5 (Aromatic H), 2.3 - 2.6 (Methyl H), 3.5 - 5.0 (Amine H), 12.0 - 13.0 (Imidazole N-H) | Proton Chemical Shifts |

| ¹³C NMR (ppm) | 110 - 155 (Aromatic/Imidazole C), 20 - 25 (Methyl C) | Carbon Chemical Shifts |

| IR Frequency (cm⁻¹) | 3400 - 3500 (N-H stretch, amine) | Stretching |

| IR Frequency (cm⁻¹) | ~3100 (N-H stretch, imidazole) | Stretching |

| IR Frequency (cm⁻¹) | 3000 - 3100 (Aromatic C-H stretch) | Stretching |

| IR Frequency (cm⁻¹) | ~2950 (Methyl C-H stretch) | Stretching |

| IR Frequency (cm⁻¹) | 1610 - 1630 (C=N stretch) | Stretching |

Note: These are representative ranges based on data for similar structures like 2-(4-Methylphenyl)-1H-benzimidazole. nih.gov Specific values require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the imidazole ring and the amine group, indicating these are the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly the one attached to the imidazole nitrogen and those of the amine group, would exhibit positive potential, making them susceptible to nucleophilic attack. The phenyl and benzimidazole rings would show a more complex distribution of potential, reflecting the delocalized π-electron system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Bonding Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

In this compound, NBO analysis can reveal key intramolecular interactions, such as:

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms can delocalize into adjacent anti-bonding orbitals (e.g., n → π* or n → σ*). These interactions are crucial for the electronic structure and reactivity of the heterocyclic system. nih.gov

Studies on related benzimidazole derivatives have shown significant stabilization energies arising from π → π* interactions within the aromatic system and from the delocalization of nitrogen lone pairs into the ring's anti-bonding orbitals. acadpubl.euijpsjournal.com These interactions are fundamental to the aromaticity and electronic properties of the benzimidazole core.

In Silico Molecular Docking Studies for Putative Target Interaction Prediction in Research Models

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. plantarchives.org For this compound, molecular docking can be used to predict its binding affinity and interaction patterns with various biological targets.

Benzimidazole derivatives are known to interact with a wide range of proteins, including enzymes like cyclooxygenases (COX) and kinases, as well as DNA. nih.govnih.govmdpi.com Docking studies involve placing the optimized 3D structure of the ligand into the binding site of a target protein. The simulation then calculates the binding energy (or docking score), which indicates the strength of the interaction. A lower binding energy suggests a more stable complex. plantarchives.org

Key interactions that are typically analyzed in docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the benzimidazole and amine) and acceptors (like oxygen or nitrogen atoms on the protein).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the protein.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

Pi-Cation Interactions: Electrostatic interactions between the π-system of an aromatic ring and a positively charged amino acid residue (e.g., arginine, lysine). nih.gov

Structure Activity Relationship Sar and Mechanistic Pathways in Preclinical Research Models

The biological activity of benzimidazole (B57391) derivatives is intricately linked to the nature and position of substituents on the core heterocyclic system. rsc.orgnih.govjournalagent.com The electron-rich nitrogen atoms in the benzimidazole ring can readily form weak interactions, enabling these compounds to bind to a wide array of therapeutic targets. nih.gov Structural modifications at the C2, C4, C5, and C6 positions have been shown to modulate the pharmacological effects of these compounds, ranging from anticancer to antimicrobial activities. journalagent.com

Impact of the Benzimidazole Core and Substituent Patterns on Biological Activities

A notable example of the influence of substituent patterns can be seen in the development of benzimidazole-based inhibitors for various enzymes. For instance, in a series of histone deacetylase (HDAC) inhibitors, the presence of a phenyl benzimidazole scaffold resulted in greater activity compared to a methyl benzimidazole or an unsubstituted benzimidazole. rsc.org This highlights the significant role of the aromatic substituent at the C-2 position in modulating biological activity.

Influence of the Methyl Group at Position 4 on Activity Modulation

The introduction of a methyl group at position 4 of the benzimidazole ring can have a pronounced effect on the compound's biological activity. While direct studies on 4-methyl-2-phenyl-1H-benzimidazol-6-amine are limited, research on related compounds suggests that a methyl group can influence activity through steric and electronic effects. For example, in a study of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as GABA-A receptor modulators, the position of the methyl group on the benzimidazole core was found to influence molecular recognition with the receptor. nih.gov Specifically, a 6-methylbenzimidazole analog demonstrated a favorable orientation at the allosteric recognition site. nih.gov This suggests that the placement of a methyl group, such as at position 4, can sterically guide the molecule into a more favorable binding pose within a receptor's active site, thereby modulating its activity. The removal of a methyl group from the imidazole (B134444) ring in some benzimidazole derivatives has been shown to lead to a complete elimination of biological activity, underscoring its importance. rsc.org

Role of the Phenyl Substituent at Position 2 in Ligand-Receptor Interactions

The phenyl group at the C-2 position is a common feature in many biologically active benzimidazole derivatives and plays a critical role in ligand-receptor interactions. This aromatic ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with amino acid residues in the binding sites of proteins.

In the context of anticancer activity, 2-phenylbenzimidazole (B57529) derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Molecular docking studies have revealed that the 2-phenyl group can fit into a hydrophobic pocket of the VEGFR-2 active site, contributing to the compound's high binding affinity. nih.gov Similarly, for peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a phenyl group at the C-2 position of the benzimidazole core led to the most active compound in one study. nih.gov The presence of 3,4,5-trimethoxy groups on the phenyl ring has also been noted as crucial for the anticancer properties of certain benzimidazole derivatives. researchgate.net These findings underscore the importance of the 2-phenyl substituent in establishing key interactions with biological targets, which is essential for eliciting a pharmacological response.

| Compound | Target | Activity (IC50/EC50) | Key Structural Feature |

|---|---|---|---|

| 2-Phenylbenzimidazole Derivative 8 | VEGFR-2 | 6.7 nM | 2-Phenyl group |

| 2-Phenylbenzimidazole Derivative 9 | VEGFR-2 | 8.9 nM | 2-Phenyl group |

| 4'-[(2-phenyl-1H-benzo[d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid | PPARγ | 0.27 µM | 2-Phenyl group |

Significance of the Amino Group at Position 6 in Biological Recognition

The presence of an amino group at the C-6 position of the benzimidazole ring can significantly contribute to the molecule's biological recognition and activity. An amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active sites of enzymes and receptors. This can enhance the binding affinity and specificity of the compound.

While direct evidence for this compound is not extensively available, the importance of amino groups on the benzimidazole scaffold has been demonstrated in other contexts. For example, the free amino group of a methylamino substituent on a benzimidazole derivative was shown to interact with the zinc ion in the active site of HDACs. rsc.org In another study, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and its derivatives with substitutions on the aniline ring showed potent anti-inflammatory activities, highlighting the role of the amino linkage. journalagent.com

Mechanistic Investigations of this compound and Analogs in Research Models

The mechanistic investigations into how this compound and related compounds exert their biological effects have been a subject of interest in preclinical research. These studies often involve a combination of in vitro and in silico models to elucidate the molecular interactions and cellular consequences of compound activity.

Molecular Interactions with Enzymes, Receptors, and Nucleic Acids (in vitro/in silico)

Benzimidazole derivatives are known to interact with a variety of biological macromolecules. Their planar structure allows them to intercalate into DNA, and the substituent groups can form specific interactions with enzymes and receptors.

Enzymes: Numerous studies have identified benzimidazoles as inhibitors of various enzymes. For instance, certain 2-phenyl benzimidazole derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Molecular docking studies of 2-phenylbenzimidazole have shown a high binding affinity for protein kinase targets. nih.gov

Receptors: As previously mentioned, 2-phenylbenzimidazole derivatives have been shown to act as ligands for nuclear receptors like PPARγ and tyrosine kinase receptors such as VEGFR-2. nih.govnih.gov The interactions are typically driven by hydrophobic and hydrogen bonding interactions within the ligand-binding domain of the receptor.

Nucleic Acids: The benzimidazole scaffold, being a purine (B94841) analog, has a natural propensity to interact with nucleic acids. nih.gov Studies have shown that some benzimidazole derivatives can bind to the minor groove of DNA, particularly at AT-rich regions. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Perturbation of Cellular Processes and Pathways in Cell Line Models (e.g., DNA synthesis inhibition, apoptosis induction)

The molecular interactions of benzimidazole derivatives translate into observable effects on cellular processes. In cancer cell line models, these compounds have been shown to inhibit cell proliferation through various mechanisms.

DNA Synthesis Inhibition: By interacting with DNA or DNA-associated enzymes like topoisomerases and DNA gyrase, benzimidazole derivatives can inhibit DNA synthesis. This is a common mechanism of action for many anticancer and antimicrobial agents. Melphalan, a nitrogen mustard derivative, alkylates DNA at the N7 position of guanine, leading to the inhibition of DNA and RNA synthesis. nih.gov While not a benzimidazole, this illustrates a mechanism by which DNA-damaging agents can function.

Apoptosis Induction: A significant body of research has demonstrated that benzimidazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a desirable characteristic for an anticancer agent, as it leads to the selective elimination of tumor cells. For example, a study on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives found that the most active compounds induced apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com The induction of apoptosis is often associated with the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins.

| Compound/Analog Class | Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazole derivative 10 | MDA-MB-231, SKOV3, A549 | Apoptosis induction | EGFR inhibition |

| Benzimidazole-based 1,3,4-oxadiazole derivative 13 | MDA-MB-231, SKOV3, A549 | Apoptosis induction | EGFR inhibition |

| Chrysin-based Benzimidazole derivative 1 | MCF-7 | Anti-proliferative, Apoptosis induction | Not specified |

Comparative Analysis of Mechanistic Profiles Across Benzimidazole Derivatives

The benzimidazole scaffold is a versatile pharmacophore that interacts with a multitude of biological targets, primarily through mechanisms like hydrogen bonding, π-π stacking, and metal ion interactions. researchgate.net The biological activity of benzimidazole derivatives, including this compound, is significantly influenced by the nature and position of substituents on the benzimidazole core and the 2-phenyl ring. nih.govnih.govnih.gov

A prevalent mechanism of action for many benzimidazole derivatives is the inhibition of various protein kinases. researchgate.netnih.govnih.gov These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. researchgate.netnih.gov The specific kinase inhibited and the potency of inhibition are dictated by the substitution pattern. For instance, in the context of anti-inflammatory activity, certain 2-phenyl-substituted benzimidazoles have been shown to inhibit COX and 5-lipoxygenase enzymes. The presence of an amine group and a hydrophilic or lipophilic group at different positions on the 2-phenyl ring can modulate the inhibitory activity against COX-1 and COX-2. nih.gov

In the realm of oncology, benzimidazole derivatives have demonstrated efficacy by targeting key signaling pathways involved in cell proliferation and survival. For example, derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in angiogenesis. nih.govresearchgate.net Molecular docking studies of these derivatives have revealed key interactions with amino acid residues in the VEGFR-2 active site. nih.gov Furthermore, some benzimidazoles exhibit anticancer activity by inhibiting enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), indicating a role in epigenetic regulation. rsc.org

The substitution at the C5 and C6 positions of the benzimidazole ring also plays a crucial role in determining the mechanistic profile. For instance, studies on Akt kinase inhibitors showed that the introduction of a methyl group at the C6 position did not compromise binding affinity towards Akt1 but was not well-tolerated by the closely related PKA, highlighting a path to achieving selectivity. scirp.org

The following table provides a comparative overview of the mechanistic profiles of various benzimidazole derivatives based on their substitution patterns.

| Derivative Class | Substitution Pattern | Observed Mechanistic Profile | Key Research Findings |

| 2-Phenyl-benzimidazoles | Varied substitutions on the phenyl ring | Inhibition of COX-1, COX-2, and 5-lipoxygenase | The nature of the substituent (e.g., amine, lipophilic, hydrophilic groups) dictates the inhibitory preference and potency. nih.gov |

| 2-Phenyl-benzimidazoles | Specific substitutions on the phenyl ring | Inhibition of VEGFR-2 | Potent inhibition of VEGFR-2 with IC50 values in the nanomolar range, suggesting anti-angiogenic potential. nih.govresearchgate.net |

| Benzimidazole Carboxamides | Phenylpyrrolidine and phenylpiperidine substitutions | PARP inhibition | Excellent enzymatic and cellular potency, leading to in vivo efficacy in cancer models. |

| Fused Pyrimido-benzimidazoles | 2,6-dimethyl phenyl group at the 6-position | Lck kinase inhibition | Potent inhibition of lymphocyte-specific protein tyrosine kinase (Lck), indicating immunomodulatory potential. nih.gov |

| 2-Amino-benzimidazoles | Isopropylsulfonyl at N1 and substituted imidazole at C6 | TNF-α and p38α MAP kinase inhibition | Enhanced inhibition with specific di- or fluoro-phenyl moieties on the imidazole ring. nih.gov |

Ligand Design Principles Derived from SAR Studies for Future Research

Based on the extensive structure-activity relationship studies of benzimidazole derivatives, several key principles for ligand design can be formulated to guide the development of future therapeutic agents with improved potency and selectivity.

A critical aspect of designing benzimidazole-based compounds is the optimization of substituents on the 2-phenyl ring . The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their lipophilicity significantly impact the binding affinity and selectivity for various biological targets. rroij.com For instance, in the development of inhibitors of IgE response, the pharmacological activity was found to be optimized by the presence of lipophilic terminal groups. nih.gov

Modification of the benzimidazole core, particularly at the N1, C5, and C6 positions , is another crucial design strategy. nih.govnih.gov Substitutions at these positions can influence pharmacokinetic properties and provide additional interaction points with the target protein, thereby enhancing potency and selectivity. For example, the introduction of a methyl group at the C6 position has been shown to be important for selectivity against certain kinases. scirp.org

The principle of scaffold hopping and hybridization has also been effectively utilized. Fusing other heterocyclic rings, such as pyrimidine (B1678525), to the benzimidazole core has led to the discovery of potent inhibitors of specific kinases like Lck. nih.gov Similarly, creating hybrid molecules, for instance by incorporating a chalcone (B49325) moiety, has resulted in compounds with enhanced cytotoxic effects against cancer cell lines. nih.gov

Furthermore, computational modeling and in-silico screening have become indispensable tools in the ligand design process. nih.gov Molecular docking studies can predict the binding modes of designed compounds within the active site of a target protein, helping to rationalize observed SAR and guide the design of new derivatives with improved interactions. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models for the biological activity of novel benzimidazole analogs. hilarispublisher.com

Key ligand design principles are summarized in the table below:

| Design Principle | Rationale | Example Application |

| Optimize 2-Phenyl Ring Substituents | To enhance binding affinity and selectivity for the target protein. | Introduction of lipophilic groups to improve inhibition of IgE response. nih.gov |

| Modify Benzimidazole Core (N1, C5, C6) | To improve pharmacokinetic properties and introduce additional binding interactions. | Methylation at C6 for kinase selectivity. scirp.org |

| Scaffold Hopping and Hybridization | To explore new chemical space and develop multi-target inhibitors. | Fusing a pyrimidine ring to create potent Lck inhibitors. nih.gov |

| Utilize Computational Modeling | To predict binding modes, rationalize SAR, and guide the design of new analogs. | Molecular docking to assess binding with VEGFR-2. nih.gov |

By adhering to these principles, future research can systematically explore the chemical space around the this compound scaffold to develop novel therapeutic agents with tailored pharmacological profiles.

Emerging Research Applications and Future Directions for 4 Methyl 2 Phenyl 1h Benzimidazol 6 Amine

Development as Probes for Unraveling Biological Pathways

The inherent fluorescence of the benzimidazole (B57391) core provides a foundation for the development of molecular probes to visualize and understand complex biological processes. While research specifically detailing the use of 4-methyl-2-phenyl-1H-benzimidazol-6-amine as a biological probe is still in its nascent stages, the broader class of benzimidazole derivatives has been extensively explored for this purpose. These compounds can be chemically modified to create "turn-on" or "turn-off" fluorescent sensors that respond to specific analytes or changes in the cellular microenvironment, such as pH or the presence of metal ions.

The amine group at the 6-position of this compound is a particularly attractive site for chemical modification. It can be functionalized with various recognition moieties to create probes that selectively target specific enzymes, receptors, or other biomolecules. For instance, by attaching a substrate for a particular enzyme, the probe's fluorescence could be activated or quenched upon enzymatic cleavage, allowing for the real-time monitoring of enzyme activity within living cells.

Table 1: Potential Modifications of this compound for Biological Probes

| Modification Site | Potential Functional Group | Target Biological Process |

| 6-amine | Enzyme Substrate | Enzyme Activity Monitoring |

| 6-amine | Receptor Ligand | Receptor Trafficking and Localization |

| Benzimidazole Core | Ionophore | Cellular Ion Sensing |

| Phenyl Ring | Environmentally Sensitive Dye | Probing Protein Conformations |

Scaffold Engineering for Advanced Material Science Research

The rigid, planar structure and π-conjugated system of benzimidazoles make them excellent building blocks for advanced materials with applications in organic electronics. nih.gov Derivatives of benzimidazole have been successfully employed as electron-transporting materials and light-emitting layers in organic light-emitting diodes (OLEDs). nih.gov The this compound scaffold offers a versatile platform for the synthesis of novel organic semiconductors.

The amine group can serve as a reactive handle for polymerization, leading to the formation of conductive polymers. nih.govnih.govresearchgate.net These materials could find use in a variety of applications, including flexible displays, solar cells, and sensors. Furthermore, the phenyl and methyl substituents can be modified to tune the electronic properties and solid-state packing of the resulting materials, thereby optimizing their performance in electronic devices. nih.gov

For example, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the material's charge transport and light-emitting characteristics. acs.org

Strategies for Enhancing Selectivity and Potency in Research Contexts

In the realm of drug discovery and chemical biology, the ability to selectively target a specific biological molecule is paramount. The this compound scaffold provides a starting point for the design of potent and selective inhibitors or modulators of various biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. mdpi.com

By systematically modifying the substituents on the benzimidazole core, researchers can probe the interactions between the molecule and its biological target. For instance, altering the size, shape, and electronic properties of the phenyl group can impact the compound's binding affinity and selectivity. Similarly, modifications to the methyl and amine groups can influence the molecule's solubility, cell permeability, and metabolic stability. iarjset.com

Computational modeling and docking studies can be employed to guide the design of new derivatives with improved properties. These in silico methods can predict how different modifications will affect the binding of the compound to its target, allowing for a more rational and efficient approach to lead optimization. iarjset.com

Table 2: Strategies for Modifying this compound for Enhanced Bioactivity

| Modification Strategy | Desired Outcome | Rationale |

| Phenyl Ring Substitution | Increased Potency and Selectivity | Optimize interactions with the target's binding pocket. |

| N-Alkylation of Imidazole (B134444) | Improved Pharmacokinetics | Enhance cell permeability and metabolic stability. |

| Amine Group Derivatization | Introduction of New Functionalities | Create prodrugs or attach targeting moieties. |

Integration with High-Throughput Screening Methodologies in Academic Settings

High-throughput screening (HTS) has become an indispensable tool in academic research for the discovery of novel bioactive compounds. researchgate.net Large chemical libraries are screened against specific biological targets to identify "hits" that can be further developed into research probes or potential drug leads. researchgate.net The this compound scaffold is well-suited for inclusion in such screening libraries. nih.gov

The synthesis of a diverse library of derivatives based on this scaffold can be achieved through combinatorial chemistry approaches. nih.gov By varying the substituents at different positions on the benzimidazole core, a large number of unique compounds can be generated. These libraries can then be screened in a variety of cell-based or biochemical assays to identify compounds with desired biological activities.

The integration of HTS with computational methods can further accelerate the discovery process. Virtual screening of a library of this compound derivatives can be performed to prioritize compounds for experimental testing, thereby saving time and resources.

Outlook for Interdisciplinary Research Collaborations

The diverse potential applications of this compound necessitate a collaborative, interdisciplinary approach to fully realize its potential. Chemists with expertise in organic synthesis are needed to design and create novel derivatives with tailored properties. Biologists and pharmacologists are essential for evaluating the biological activities of these compounds and elucidating their mechanisms of action. Materials scientists can explore the use of these molecules in the development of new electronic and optical materials.

Furthermore, collaborations with computational chemists and data scientists can aid in the rational design of new compounds and the analysis of large datasets generated from HTS campaigns. Such interdisciplinary partnerships will be crucial for translating the fundamental properties of this compound into practical applications in medicine, biotechnology, and materials science. The future of research on this promising compound lies in the synergy of diverse scientific disciplines working towards common goals.

Q & A

Basic: What synthetic routes are most effective for preparing 4-methyl-2-phenyl-1H-benzimidazol-6-amine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carbonyl-containing precursors. For this compound, a plausible route includes:

Intermediate Formation : React 4-methyl-1,2-diaminobenzene with a phenyl-substituted aldehyde or ketone under acidic conditions (e.g., glacial acetic acid) to form the benzimidazole core .

Substituent Introduction : Introduce the 6-amine group via nitration followed by reduction or direct nucleophilic substitution, ensuring regioselectivity using directing groups.

Yield Optimization :

- Catalysis : Use mild Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while reflux in methanol/ethylene glycol improves reaction homogeneity .

- Purification : Recrystallization from ethanol or ethyl acetate removes byproducts .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the benzimidazole scaffold by identifying aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The 6-amine proton may appear as a broad singlet (δ 5.5–6.5 ppm) .

- IR Spectroscopy : Validate N-H stretches (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–0–1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~264) and fragmentation patterns .

- TLC/HPLC : Monitor reaction progress using silica gel TLC (hexane/EtOAc) or reverse-phase HPLC for purity assessment .

Advanced: How can molecular docking studies guide the design of this compound derivatives for antimicrobial applications?

Methodological Answer:

Target Selection : Identify microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) with resolved crystal structures (PDB).

Ligand Preparation : Optimize the compound’s geometry using DFT calculations (e.g., Gaussian09) and assign partial charges .

Docking Protocols :

- Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.

- Analyze binding affinities (ΔG) and key interactions (H-bonds, π-π stacking) at active sites .

SAR Development : Modify substituents (e.g., electron-withdrawing groups at C4) to enhance hydrophobic interactions or improve solubility .

Advanced: How should researchers address contradictions in reported biological activity data for benzimidazole analogs?

Methodological Answer:

- Standardize Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .

- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and verify compound stability under assay conditions .

- Statistical Analysis : Apply ANOVA or non-parametric tests to compare datasets, and report confidence intervals .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .

Basic: What strategies improve the solubility and bioavailability of this compound for in vitro studies?

Methodological Answer:

- Salt Formation : React the free amine with HCl or trifluoroacetic acid to form water-soluble salts .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 6-amine position to improve membrane permeability .

Advanced: How can computational QSAR models predict the physicochemical properties of novel derivatives?

Methodological Answer:

Dataset Curation : Compile experimental data (e.g., logP, pKa) for 50+ benzimidazole analogs from sources like ChEMBL .

Descriptor Calculation : Use software (e.g., MOE, PaDEL) to compute molecular descriptors (topological, electronic).

Model Building : Apply machine learning (e.g., random forest, SVM) to correlate descriptors with properties. Validate via cross-validation (R² > 0.7) .

Applicability Domain : Define chemical space boundaries to avoid extrapolation errors .

Basic: What are the common synthetic byproducts, and how are they identified?

Methodological Answer:

- Byproduct Formation :

- Mitigation :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Optimize stoichiometry (1:1.2 molar ratio of diamine to carbonyl precursor) .

Advanced: What mechanistic insights can be gained from kinetic studies of benzimidazole synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.